Cas no 106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-)

5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- structure
106387-02-4 structure
상품 이름:5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
CAS 번호:106387-02-4
MF:C28H24O8
메가와트:488.485368728638
CID:204815
PubChem ID:129314

5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- 화학적 및 물리적 성질

이름 및 식별자

    • 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
    • 5-(3,4-dihydroxyphenyl)-11-[(3,5-dihydroxyphenyl)methyl]-6,11-dihydro-5H-dibenzo[1,4-e:3',4'-f][7]annulene-2,3,8,10-tetrol
    • 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)me...
    • cassigarol A
    • (5R,11S)-5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 5H-Dibenzo(a,d)cycloheptene-2,3,6,8-tetrol, 11-(3,4-dihydroxyphenyl)-5-((3,5-dihydroxyphenyl)methyl)-10,11-dihydro-
    • 10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol
    • DTXSID70909995
    • 11-(3,4-Dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 106387-02-4
    • 인치: InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2
    • InChIKey: SJCXTMZZGQRDQF-UHFFFAOYSA-N
    • 미소: OC1C=C(O)C=C(CC2C3C(=CC(=CC=3CC(C3C=CC(O)=C(O)C=3)C3=CC(=C(C=C23)O)O)O)O)C=1

계산된 속성

  • 정밀분자량: 488.147
  • 동위원소 질량: 488.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 8
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 726
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 994
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.5
  • 토폴로지 분자 극성 표면적: 162Ų

실험적 성질

  • 밀도: 1.557
  • 비등점: 803.9°Cat760mmHg
  • 플래시 포인트: 356.4°C
  • 굴절률: 1.78
  • PSA: 161.84000
  • LogP: 4.39400

추천 기사

추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.